molecular formula C23H30N2O7S B296962 N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No. B296962
M. Wt: 478.6 g/mol
InChI Key: JUQPFSJPDWUZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as DOPES, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves its binding to various receptors in the body, including serotonin receptors. This binding leads to a variety of biochemical and physiological effects, including changes in neurotransmitter release, changes in blood pressure and heart rate, and changes in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has a variety of biochemical and physiological effects, including changes in neurotransmitter release, changes in blood pressure and heart rate, and changes in cell proliferation and apoptosis. These effects make it a valuable tool for studying various biological processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in lab experiments is its specificity for certain receptors, allowing researchers to study the effects of specific neurotransmitters or other signaling molecules. However, one limitation is that N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide may not accurately reflect the effects of endogenous neurotransmitters or other signaling molecules in the body.

Future Directions

There are several future directions for the use of N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in scientific research. One direction is the development of more specific and potent compounds that can be used to study specific receptors or signaling pathways. Another direction is the use of N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in the development of new therapeutic agents for the treatment of various diseases, including cancer. Overall, the use of N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide in scientific research is likely to continue to be an important tool for understanding the biochemical and physiological processes that underlie various biological processes.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxyaniline with piperonal to form 2,5-dimethoxy-4-(1-piperonyl)aniline. This compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2,5-dimethoxy-4-(1-piperonyl)phenyl)acetate. The final step involves the reaction of this compound with benzenesulfonyl chloride to form N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and cancer. In the central nervous system, N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been found to have effects on serotonin receptors, making it a valuable tool for studying the role of serotonin in various physiological processes. In the cardiovascular system, N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been found to have effects on blood pressure and heart rate, making it useful for studying the regulation of these processes. In cancer research, N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been found to have anticancer properties, making it a potential therapeutic agent for the treatment of cancer.

properties

Molecular Formula

C23H30N2O7S

Molecular Weight

478.6 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-3,4-dimethoxy-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C23H30N2O7S/c1-29-17-8-10-20(30-2)19(14-17)25(16-23(26)24-12-6-5-7-13-24)33(27,28)18-9-11-21(31-3)22(15-18)32-4/h8-11,14-15H,5-7,12-13,16H2,1-4H3

InChI Key

JUQPFSJPDWUZFC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)OC)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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